rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Description
rac-(1R,4S,5S)-2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid is a bicyclic organic compound featuring a fused cyclohexane and oxolane ring system (2-oxabicyclo[2.2.1]heptane) with a carboxylic acid substituent at the 5-position. Its stereochemistry (1R,4S,5S) distinguishes it from other stereoisomers and analogs. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as those for hepatitis C protease inhibitors like Simeprevir .
Key characteristics:
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1S,4R,5R)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-2-5-1-4(6)3-10-5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1 |
InChI Key |
AIJNUJGXQXSQOH-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CO2)C(=O)O |
Canonical SMILES |
C1C2CC(C1CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and ring closure to form the oxirane ring. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclo[2.2.1]heptane Series
(a) (1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid (CAS: 862174-60-5)
- Molecular formula : C₇H₈O₄
- Molecular weight : 156.14 g/mol
- Key differences : Contains a 3-oxo group, altering electronic properties and reactivity. This compound forms a cinchonidine salt for enhanced solubility, critical in asymmetric synthesis .
- Applications : Intermediate in Simeprevir synthesis .
(b) rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 2008714-56-3)
- Molecular formula : C₇H₈O₄
- Molecular weight : 156.14 g/mol
- Key differences : The oxo group is positioned at the 6th carbon, and the oxygen bridge is at the 7th position, resulting in distinct ring strain and hydrogen-bonding capabilities .
(c) rac-(1R,4S,5S)-2-Azabicyclo[2.2.1]heptane-5-carboxylic Acid Derivatives
Bicyclo[3.2.1]octane and Larger Ring Systems
(a) rac-(1R,2S,5R)-6-Oxabicyclo[3.2.1]octane-2-carboxylic Acid (CAS: 2155840-43-8)
Halogenated and Fluorinated Derivatives
(a) rac-(1R,4S,5S)-4-(5-Fluoropyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | C₇H₁₀O₃ | ~154.15 (estimated) | N/A | Carboxylic acid, rigid bicyclic scaffold |
| (1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | C₇H₈O₄ | 156.14 | 862174-60-5 | 3-Oxo group, cinchonidine salt formation |
| rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | C₇H₈O₄ | 156.14 | 2008714-56-3 | 6-Oxo, 7-oxa bridge |
| rac-(1R,2S,5R)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid | C₈H₁₂O₃ | 156.18 | 2155840-43-8 | Larger bicyclo[3.2.1]octane framework |
| 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid | C₁₁H₁₉NO₆ | 261.28 | N/A | Aza-analogue with Boc protection |
Biological Activity
The compound rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is a bicyclic structure that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H10O3
- CAS Number : Not specifically listed in the search results but related compounds are available for reference.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar bicyclic structures have shown potential as inhibitors of enzymes like succinate dehydrogenase and 2-oxoglutarate decarboxylase, which are crucial in energy metabolism and biosynthesis .
- Antimicrobial Activity : Research indicates that bicyclic compounds can exhibit antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic functions .
- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .
Study 1: Enzyme Inhibition
A study conducted on structurally similar compounds demonstrated that bicyclic acids could inhibit succinate dehydrogenase activity in vitro. The results indicated a dose-dependent response, suggesting that this compound may exhibit similar inhibitory effects .
Study 2: Antimicrobial Efficacy
In a comparative analysis of various bicyclic compounds against Gram-positive and Gram-negative bacteria, this compound showed significant antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Data Table
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